molecular formula C6H5BrClNO2S B13214903 (5-Bromopyridin-2-YL)methanesulfonyl chloride

(5-Bromopyridin-2-YL)methanesulfonyl chloride

Cat. No.: B13214903
M. Wt: 270.53 g/mol
InChI Key: XNTUOHYTTKSXKI-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a methanesulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The bromine atom at the 5-position of the pyridine ring can also participate in various reactions, such as coupling reactions, to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyridin-2-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which allows it to participate in a wide range of chemical reactions. The presence of both the bromine atom and the sulfonyl chloride group provides versatility in synthetic applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

(5-bromopyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2

InChI Key

XNTUOHYTTKSXKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CS(=O)(=O)Cl

Origin of Product

United States

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